
2-Methoxy-4,6-dinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4,6-dinitroaniline is an organic compound with the molecular formula C7H7N3O5. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with methoxy and nitro groups. This compound is known for its vibrant colors and is used in various industrial applications, particularly in the production of dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4,6-dinitroaniline typically involves the nitration of 2-methoxyaniline. The process begins with the acylation of 2-methoxyaniline, followed by nitration and subsequent hydrolysis to yield the final product . The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4,6-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions typically convert the nitro groups to amino groups, resulting in the formation of 2-methoxy-4,6-diaminoaniline.
Substitution: Nucleophilic substitution reactions can occur at the nitro-substituted positions, leading to the formation of various substituted aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite are commonly used.
Substitution: Nucleophiles like ammonia or amines are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: 2-Methoxy-4,6-diaminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methoxy-4,6-dinitroaniline is widely utilized in scientific research and industrial applications:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme kinetics.
Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.
Industry: It is employed in the production of dyes for textiles, leather goods, and paper products.
Mécanisme D'action
The primary mechanism of action of 2-Methoxy-4,6-dinitroaniline involves its interaction with cellular proteins and enzymes. The nitro groups on the aromatic ring can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components, including DNA, proteins, and lipids . Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby disrupting normal cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-nitroaniline: Similar in structure but with only one nitro group, it is used in the synthesis of photorefractive polymers and as a reagent in analytical studies.
2,6-Dinitroaniline: Lacks the methoxy group and is primarily used in the production of herbicides.
Uniqueness
2-Methoxy-4,6-dinitroaniline is unique due to the presence of both methoxy and nitro groups on the aromatic ring. This combination imparts distinct chemical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and dyes.
Propriétés
Formule moléculaire |
C7H7N3O5 |
|---|---|
Poids moléculaire |
213.15 g/mol |
Nom IUPAC |
2-methoxy-4,6-dinitroaniline |
InChI |
InChI=1S/C7H7N3O5/c1-15-6-3-4(9(11)12)2-5(7(6)8)10(13)14/h2-3H,8H2,1H3 |
Clé InChI |
XLJMDBOKSZROPC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1N)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


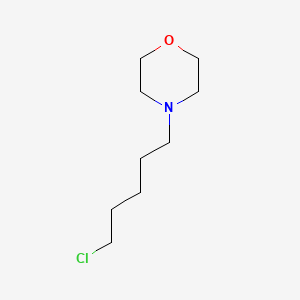

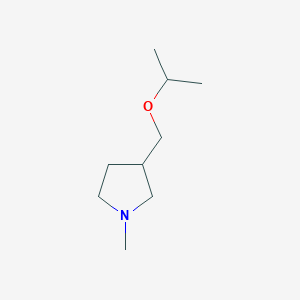

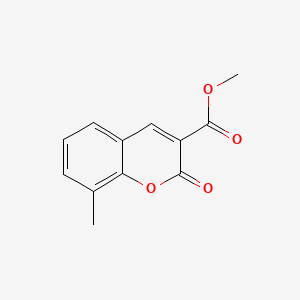

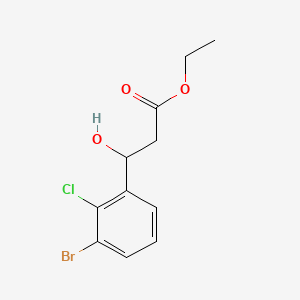
![N-[2-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13685900.png)


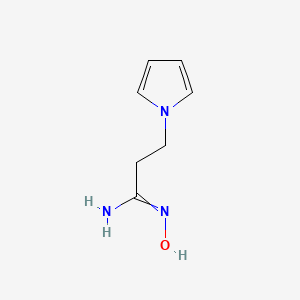
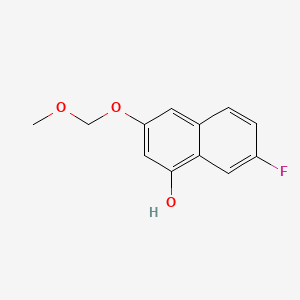
![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13685939.png)
![(E)-1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B13685943.png)
